Topiramate-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

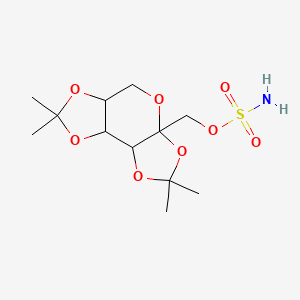

Topiramate-13C6 is a compound with the molecular formula C12H21NO8S . It is also known by other names such as (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo [7.3.0.02,6]dodecan-6-yl)methyl sulfamate . It has a molecular weight of 339.36 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. The InChI representation of the molecule isInChI=1S/C12H21NO8S/c1-10 (2)18-7-5-16-12 (6-17-22 (13,14)15)9 (8 (7)19-10)20-11 (3,4)21-12/h7-9H,5-6H2,1-4H3, (H2,13,14,15) . The Canonical SMILES representation is CC1 (OC2COC3 (C (C2O1)OC (O3) (C)C)COS (=O) (=O)N)C . Physical and Chemical Properties Analysis

This compound has a molecular weight of 339.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 339.09878780 g/mol . The topological polar surface area of the compound is 124 Ų .科学的研究の応用

Antiepileptic Properties : Topiramate is known for its antiepileptic effects. It selectively inhibits excitatory synaptic currents mediated by kainate receptors containing the GluR5 subunit in rat neurons, which could represent a key mechanism underlying its anticonvulsant activity (Gryder & Rogawski, 2003).

Effect on GABA Levels : In healthy humans, Topiramate has been shown to significantly increase cerebral GABA (gamma-Aminobutyric acid) concentrations, suggesting its impact on neurotransmitter regulation (Kuzniecky et al., 1998).

Pharmacokinetic Interactions : Topiramate's pharmacokinetics are characterized by low oral clearance and long half-life, predominantly through renal excretion. It demonstrates interactions with other antiepileptic drugs, influencing its metabolism and dosage requirements (Bialer et al., 2004).

Alcohol Use Disorder Treatment : A meta-analysis found Topiramate to be useful in treating alcohol use disorders (AUDs), demonstrating effects on abstinence, heavy drinking, craving, and γ-glutamyltranspeptidase (GGT) outcomes (Blodgett et al., 2014).

Migraine Prevention : Topiramate has evolved as a first-line option for migraine prevention, with clinical trials involving thousands of patients demonstrating its efficacy in this area (Silberstein, 2017).

Pediatric Epilepsy : Studies have shown that Topiramate is effective in treating various generalized seizure types in children, including those associated with Lennox-Gastaut syndrome and juvenile myoclonic epilepsy (Wheless, 2000).

作用機序

Target of Action

Topiramate-13C6, a derivative of the naturally occurring sugar D-fructose, primarily targets voltage-dependent sodium channels, GABA receptors, and glutamate receptors .

- These channels play a crucial role in the generation and propagation of action potentials in neurons. By blocking these channels, this compound can inhibit the rapid, repetitive firing of neurons, which is a characteristic feature of seizures . This compound enhances the activity of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the brain. This leads to an overall decrease in neuronal excitability . This compound antagonizes AMPA/kainate glutamate receptors, which are associated with excitatory neurotransmission. This action further contributes to the reduction of neuronal hyperexcitability .

Mode of Action

This compound alters the activity of its targets by modifying their phosphorylation state instead of by a direct action . By blocking neuronal voltage-dependent sodium channels, it inhibits the rapid, repetitive firing of neurons . It enhances GABA-A receptor activity at brain non-benzodiazepine receptor sites, leading to an increase in inhibitory neurotransmission . Furthermore, it reduces glutamate activity at both AMPA and kainate receptors, decreasing excitatory neurotransmission .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neuronal excitability and neurotransmission. By enhancing GABAergic activity and inhibiting glutamatergic activity, this compound can restore the balance between inhibition and excitation within the neuronal networks. This helps to stabilize the neuronal membranes, reduce the frequency of seizures, and prevent migraines .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed and has good bioavailability . Its pharmacokinetics are linear, and it has a relatively long half-life . It can interact with some hormonal contraceptives, potentially reducing their effectiveness . This compound clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs .

Result of Action

The primary result of this compound action is the reduction of neuronal hyperexcitability, which can help control seizures and prevent migraines . By blocking sodium channels, enhancing GABA activity, and antagonizing glutamate receptors, this compound can effectively reduce the frequency of seizures in individuals with epilepsy and decrease the occurrence of migraines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs . Additionally, it is contraindicated in pregnancy due to the risk of significant harm to the unborn child, including a higher risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder . Therefore, women of childbearing potential taking this compound must use effective contraception .

Safety and Hazards

将来の方向性

Topiramate is mainly indicated for the treatment of different types of seizures and prophylactic treatment of migraine . It has received approval for chronic weight management for individuals with a body mass index over 30 . There are many off-label uses for topiramate, including neuropathic pain, psychotropic drug-induced weight gain, alcohol use disorders with tobacco dependence, cluster headache prevention, binge eating disorder, bulimia nervosa, obesity with hypertension, prevention of neuralgiform attacks, adjunctive therapy in bipolar disorder, unipolar depression, borderline personality disorder, obsessive-compulsive disorder, posttraumatic stress disorder, Tourette syndrome, Prader-Willie syndrome, essential tremor .

生化学分析

Biochemical Properties

Topiramate-13C6 interacts with several enzymes, proteins, and other biomolecules. It blocks sodium and calcium voltage-gated channels, inhibits glutamate receptors, enhances gamma-aminobutyric acid (GABA) receptors, and inhibits carbonic anhydrase . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it effectively reduces insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes . It influences cell function by modulating insulin response in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks neuronal excitability, preventing seizures and migraines by increasing GABA activity and inhibiting glutamate activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a patient developed erectile dysfunction after several months of this compound use . This suggests that the compound’s effects can vary over time and may depend on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in high-fat diet-induced animal models, this compound selectively augments glucose uptake within skeletal and cardiac myocytes and adipose tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to modulate insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes, enhancing our understanding of its therapeutic potential in managing weight and insulin sensitivity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Topiramate-13C6 involves the incorporation of six carbon-13 isotopes into the Topiramate molecule. This can be achieved through a multi-step synthesis approach that involves the use of carbon-13 labeled starting materials and specific reactions to introduce the isotopes into the molecule.", "Starting Materials": [ "Carbon-13 labeled acetic anhydride", "Carbon-13 labeled 2,3,4,5-tetrafluorobenzoic acid", "Sodium carbonate", "Sulfuric acid", "Acetone", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Carbon-13 labeled acetic anhydride is reacted with carbon-13 labeled 2,3,4,5-tetrafluorobenzoic acid in the presence of sodium carbonate to form the intermediate carbon-13 labeled 2,3,4,5-tetrafluorobenzoyl acetate.", "Step 2: The intermediate is then hydrolyzed with sulfuric acid to form carbon-13 labeled 2,3,4,5-tetrafluorobenzoic acid.", "Step 3: Carbon-13 labeled 2,3,4,5-tetrafluorobenzoic acid is then reacted with acetone in the presence of methanol to form the intermediate carbon-13 labeled 2,3,4,5-tetrafluorobenzoylacetone.", "Step 4: The intermediate is then reacted with diethyl ether to form the final product, Topiramate-13C6." ] } | |

CAS番号 |

1217455-55-4 |

分子式 |

C12H21NO8S |

分子量 |

345.32 g/mol |

IUPAC名 |

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1 |

InChIキー |

KJADKKWYZYXHBB-OYKWVVKKSA-N |

異性体SMILES |

CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C |

SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

正規SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

純度 |

95% by HPLC; 98% atom 13C |

関連するCAS |

97240-79-4 (unlabelled) |

タグ |

Topiramate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。